molecular formula C12H18 B1616454 Benzene, 1-(1-ethylpropyl)-4-methyl- CAS No. 22975-58-2

Benzene, 1-(1-ethylpropyl)-4-methyl-

Cat. No.: B1616454
CAS No.: 22975-58-2
M. Wt: 162.27 g/mol
InChI Key: HFPPJNVUPMBSBN-UHFFFAOYSA-N
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Description

Benzene, 1-(1-ethylpropyl)-4-methyl- is an organic compound with the molecular formula C11H16. . This compound is a derivative of benzene, where the benzene ring is substituted with a 1-ethylpropyl group and a methyl group. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(1-ethylpropyl)-4-methyl- can be achieved through several methods. One common method involves the Friedel-Crafts alkylation of benzene with 1-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with benzene to form the desired product .

Industrial Production Methods

In industrial settings, the production of Benzene, 1-(1-ethylpropyl)-4-methyl- often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The process typically includes the use of high-purity reagents, controlled temperatures, and pressures to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(1-ethylpropyl)-4-methyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used for nitration reactions.

    Halogenation: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like FeCl3.

    Oxidation: Potassium permanganate (KMnO4) is used for the oxidation of alkyl side chains.

Major Products Formed

    Nitration: The nitration of Benzene, 1-(1-ethylpropyl)-4-methyl- typically yields nitro derivatives.

    Oxidation: Oxidation of the alkyl side chains results in the formation of carboxylic acids.

Scientific Research Applications

Benzene, 1-(1-ethylpropyl)-4-methyl- has several applications in scientific research, including:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: Research involving the biological activity of benzene derivatives often includes this compound to study its effects on biological systems.

    Medicine: While not a common pharmaceutical agent, derivatives of this compound are studied for their potential therapeutic properties.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Benzene, 1-(1-ethylpropyl)-4-methyl- in chemical reactions involves the interaction of its aromatic ring with electrophiles or nucleophiles. The presence of the 1-ethylpropyl and methyl groups can influence the electron density of the benzene ring, affecting its reactivity. In electrophilic aromatic substitution reactions, the electron-donating nature of the alkyl groups can activate the benzene ring towards electrophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Benzene, 1-(1-ethylpropyl)-4-methyl- lies in its specific substitution pattern, which combines both a 1-ethylpropyl group and a methyl group on the benzene ring. This unique structure can influence its chemical reactivity and physical properties, making it distinct from other benzene derivatives.

Properties

IUPAC Name

1-methyl-4-pentan-3-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18/c1-4-11(5-2)12-8-6-10(3)7-9-12/h6-9,11H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPPJNVUPMBSBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70945676
Record name 1-Methyl-4-(pentan-3-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70945676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22975-58-2
Record name Benzene, 1-(1-ethylpropyl)-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022975582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-4-(pentan-3-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70945676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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